molecular formula C20H31N5O2S B2777031 1-isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034259-88-4

1-isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Katalognummer: B2777031
CAS-Nummer: 2034259-88-4
Molekulargewicht: 405.56
InChI-Schlüssel: PCZKFLGDTFOUDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by:

  • A 1H-pyrazole core substituted with isopropyl and 3,5-dimethyl groups.
  • A sulfonamide group at the 4-position, linked to a piperidin-4-ylmethyl moiety.
  • A 2-methylpyridin-4-yl substituent on the piperidine ring.

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2S/c1-14(2)25-17(5)20(16(4)23-25)28(26,27)22-13-18-7-10-24(11-8-18)19-6-9-21-15(3)12-19/h6,9,12,14,18,22H,7-8,10-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZKFLGDTFOUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(N(N=C3C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound classified as a pyrazole derivative. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a sulfonamide group suggests possible antibacterial and antitumor properties, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C20H31N5O2SC_{20}H_{31}N_{5}O_{2}S, with a molecular weight of 405.56 g/mol. The structure features several functional groups, including isopropyl and methyl substituents, which may influence its biological activity.

Key Structural Features

FeatureDescription
Molecular Formula C20H31N5O2SC_{20}H_{31}N_{5}O_{2}S
Molecular Weight 405.56 g/mol
Sulfonamide Group -SO2-NH- (attached to the pyrazole moiety)
Piperidine Ring Enhances interaction with biological targets

Synthesis

The synthesis of this compound typically involves multi-step reactions that require specific reagents and conditions. The process is conducted under inert atmosphere conditions to prevent moisture and oxygen interference, with purity monitored through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Similar compounds have shown inhibitory effects on various cancer-related enzymes, including BRAF(V600E) and EGFR, which are critical in cancer signaling pathways. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are key mediators in inflammatory responses . This activity can be particularly beneficial in treating conditions characterized by chronic inflammation.

Antibacterial Activity

The sulfonamide group present in the compound is associated with antibacterial properties. Similar compounds have been shown to exhibit activity against various bacterial strains by disrupting bacterial cell wall synthesis and function.

Case Studies

  • Antitumor Efficacy : In a study involving several pyrazole derivatives, one compound demonstrated an IC50 value below 5 μM against multiple cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Inflammation Models : Another investigation assessed the anti-inflammatory effects of related pyrazole compounds in models of endotoxin-induced inflammation, showing significant reductions in TNF-α levels and other inflammatory markers .

The biological activity of this compound likely involves interactions with specific enzymes or receptors involved in signaling pathways related to cancer and inflammation. Molecular docking studies could provide insights into these interactions.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:

  • In vitro and in vivo assays to evaluate efficacy against various cancer types.
  • Mechanistic studies to elucidate specific pathways affected by the compound.
  • Structure-activity relationship (SAR) analyses to optimize pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Pyrazole Substituents Sulfonamide Linkage Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1-isopropyl, 3,5-dimethyl N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl) Pyridine, piperidine ~463.6 (estimated) Not reported
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide 4-butyl, 3,5-dimethyl N-(4-chlorophenyl carbamoyl) Chlorophenyl, pyridine ~474.0 138–142
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide 1-difluoromethyl, 3,5-dimethyl N-(3-(4-nitro-1H-pyrazol-1-yl)propyl) Difluoromethyl, nitro-pyrazole, propyl ~416.3 Not reported
Key Observations:

Pyrazole Substituents :

  • The target compound’s isopropyl group (vs. butyl in or difluoromethyl in ) may reduce lipophilicity compared to the butyl analog but increase steric bulk relative to the difluoromethyl derivative.
  • The 3,5-dimethyl pattern is conserved across all compounds, suggesting its role in stabilizing the pyrazole core.

Functional Groups: The 2-methylpyridine in the target compound could improve metabolic stability compared to the 4-chlorophenyl group in , which may be prone to oxidative dechlorination.

Physicochemical Properties

  • Melting Points :

    • The analog in exhibits a melting point of 138–142°C , attributed to its crystalline carbamoylphenyl group and pyridine ring. The absence of such polar groups in the target compound may result in a lower melting point.
    • Nitro-containing compounds (e.g., ) typically have higher melting points due to strong dipole interactions, but data are unavailable for direct comparison.
  • Spectroscopic Data :

    • The IR spectrum of shows peaks at 1726 cm⁻¹ (C=O) and 1164 cm⁻¹ (SO₂) , consistent with carbamoyl and sulfonamide groups. The target compound would lack the C=O stretch but retain SO₂ vibrations near 1160–1385 cm⁻¹ .
    • NMR data for (e.g., δ 7.36 ppm for aromatic protons) highlight the chlorophenyl group’s influence, whereas the target’s pyridine protons would resonate downfield (δ ~8.5–9.5 ppm).

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance sulfonamide coupling efficiency, while ethanol or methanol may improve intermediate solubility .
  • Temperature Control : Reflux conditions (~80°C) are often critical for activating sulfonyl chloride intermediates .
  • Catalysts : Amine bases (e.g., triethylamine) facilitate deprotonation during nucleophilic substitution reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the target compound from byproducts . Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.